Lipophilicity (logP) Differential: 2-Bromopentanal vs. 2-Chloropentanal vs. 2-Bromopentane
2-Bromopentanal exhibits an intermediate lipophilicity (ACD/LogP 1.68) that differs markedly from both its chloro analog 2-chloropentanal (logP 1.59) [1] and the structurally related alkyl bromide 2-bromopentane (logP 2.57) [2]. This quantifiable difference in partition coefficient (ΔlogP = -0.09 vs. 2-chloropentanal; ΔlogP = -0.89 vs. 2-bromopentane) translates to distinct solubility and distribution behaviors in biphasic reaction systems, influencing extractive work-up and reagent partitioning [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.68 (ACD/LogP) |
| Comparator Or Baseline | 2-Chloropentanal: logP 1.59; 2-Bromopentane: logP 2.57 |
| Quantified Difference | ΔlogP = -0.09 (vs. 2-chloropentanal); ΔlogP = -0.89 (vs. 2-bromopentane) |
| Conditions | Predicted/calculated values; octanol-water partition coefficient. |
Why This Matters
The distinct logP value directly impacts solubility in organic vs. aqueous phases, a critical parameter for optimizing liquid-liquid extractions and designing efficient reaction work-ups.
- [1] YYBYY. (n.d.). 2-chloropentanal. Retrieved from https://www.yybyy.com/ View Source
- [2] ChemSrc. (2018). 2-Bromopentane. Retrieved from https://m.chemsrc.com/en/cas/107-81-3_1095405.html View Source
